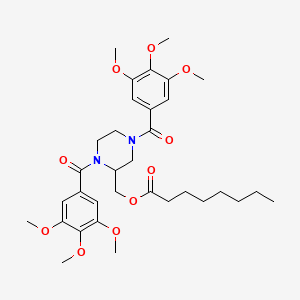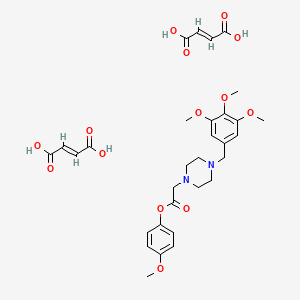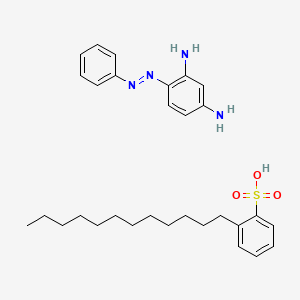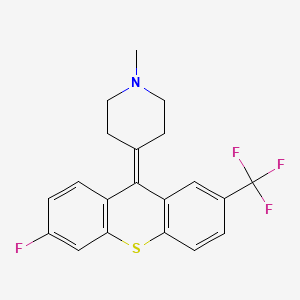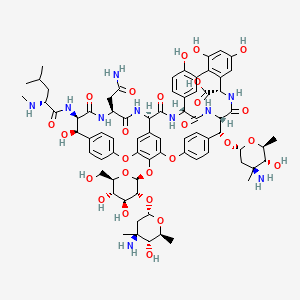
Orienticin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orienticin C is a glycopeptide antibiotic that belongs to the vancomycin family. It is derived from the bacterium Nocardia orientalis and is known for its potent antibacterial properties. This compound is structurally similar to vancomycin but lacks chlorine atoms, making it a bis-dechlorovancomycin aglycon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Orienticin C involves multiple steps, starting from the constituent amino acid subunits. The process includes diastereoselective introduction of atropisomerism elements, ligand-controlled atroposelective one-pot Miyaura borylation-Suzuki coupling, and room-temperature atroposelective intramolecular cyclizations . The final steps involve deallylation, hydrogenolysis, and removal of protecting groups to yield this compound aglycon .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as described above, with optimizations for large-scale production. The use of advanced synthetic techniques and protecting group strategies is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Orienticin C undergoes various chemical reactions, including:
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as zinc in acetic acid or sodium borohydride.
Substitution: Reagents like sodium nitrite and hydrochloric acid for diazotization followed by reduction.
Major Products Formed
The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound aglycon .
Scientific Research Applications
Orienticin C has several scientific research applications:
Chemistry: Used as a model compound for studying glycopeptide antibiotics.
Biology: Investigated for its antibacterial properties and mechanism of action.
Medicine: Potential use in developing new antibiotics to combat resistant bacterial strains.
Industry: Utilized in the synthesis of related compounds and analogs for pharmaceutical research.
Mechanism of Action
Orienticin C exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the bacterial cell wall. This leads to cell lysis and death. The molecular targets include enzymes involved in cell wall synthesis, and the pathways affected are those related to peptidoglycan biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: A glycopeptide antibiotic with chlorine atoms.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Ristocetin A: A glycopeptide antibiotic used in laboratory research.
Uniqueness
Orienticin C is unique due to its lack of chlorine atoms, which differentiates it from vancomycin. This structural difference may influence its binding affinity and spectrum of activity against bacterial strains .
Properties
CAS No. |
112848-47-2 |
|---|---|
Molecular Formula |
C73H90N10O26 |
Molecular Weight |
1523.5 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C73H90N10O26/c1-28(2)18-40(77-7)64(94)82-54-56(89)31-8-13-36(14-9-31)104-44-20-34-21-45(60(44)109-71-61(58(91)57(90)46(27-84)106-71)108-49-26-73(6,76)63(93)30(4)103-49)105-37-15-10-32(11-16-37)59(107-48-25-72(5,75)62(92)29(3)102-48)55-69(99)81-53(70(100)101)39-22-35(85)23-43(87)50(39)38-19-33(12-17-42(38)86)51(66(96)83-55)80-67(97)52(34)79-65(95)41(24-47(74)88)78-68(54)98/h8-17,19-23,28-30,40-41,46,48-49,51-59,61-63,71,77,84-87,89-93H,18,24-27,75-76H2,1-7H3,(H2,74,88)(H,78,98)(H,79,95)(H,80,97)(H,81,99)(H,82,94)(H,83,96)(H,100,101)/t29-,30-,40+,41-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 |
InChI Key |
YIFROCWHIYVMGP-HDBBWTQMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=CC=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=CC=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)CO)O)O)(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


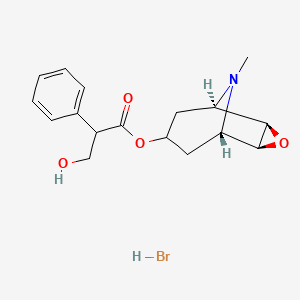


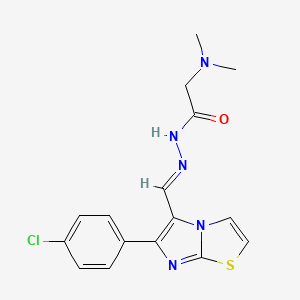
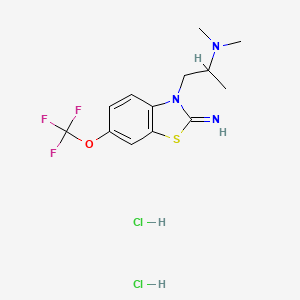
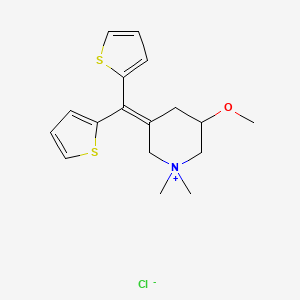
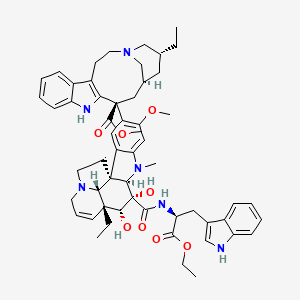
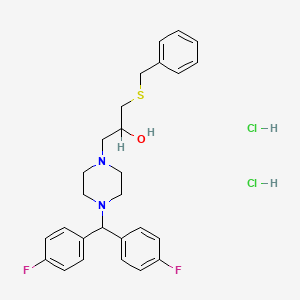
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
